Product packaging for Mercury, di-2-propenyl-(Cat. No.:CAS No. 2097-71-4)

Mercury, di-2-propenyl-

Cat. No.: B14746554
CAS No.: 2097-71-4
M. Wt: 282.74 g/mol
InChI Key: AQYFPYBUJYFOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mercury, di-2-propenyl- (CAS 2097-71-4), also known as diallylmercury, is an organomercury compound with the molecular formula C6H10Hg . It is supplied as a high-purity reagent for research and development purposes. While direct modern application data for this specific compound is limited in public literature, its identity as an organomercury compound places it within a class of chemicals studied in specialized material science. Notably, research into sulfur polymers made from related diallyl compounds (like diallyl disulfide and diallyl trisulfide) has shown significant promise for environmental remediation, particularly in the capture of mercury due to sulfur's high affinity for this heavy metal . This suggests potential research value for Mercury, di-2-propenyl- in the synthesis of novel materials or as a reagent in the study of organometallic chemistry. The product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for research use only and is not intended for diagnostic, therapeutic, or personal use. Handling of this material must be conducted in accordance with all applicable local, state, and federal regulations and safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10Hg B14746554 Mercury, di-2-propenyl- CAS No. 2097-71-4

Properties

CAS No.

2097-71-4

Molecular Formula

C6H10Hg

Molecular Weight

282.74 g/mol

IUPAC Name

bis(prop-2-enyl)mercury

InChI

InChI=1S/2C3H5.Hg/c2*1-3-2;/h2*3H,1-2H2;

InChI Key

AQYFPYBUJYFOJA-UHFFFAOYSA-N

Canonical SMILES

C=CC[Hg]CC=C

Origin of Product

United States

Ii. Synthesis and Mechanistic Pathways of Di 2 Propenylmercury

Contemporary Synthetic Methodologies for Allylic Organomercury Compounds

The modern chemist's toolkit for constructing allylic organomercurials includes transmetalation, electrophilic addition, and direct metalation techniques. These methods provide access to a range of these valuable synthetic intermediates.

Transmetalation, the transfer of an organic group from one metal to another, stands as a significant route for preparing di-2-propenylmercury. This process typically involves the reaction of a more electropositive organometallic reagent, such as an allylic Grignard or organolithium compound, with a mercury(II) salt. For instance, the reaction of allylmagnesium bromide with mercuric chloride provides a direct pathway to di-2-propenylmercury. Organomercury compounds themselves are also valuable in transmetalation reactions, transferring their organic moieties to other metals like palladium for use in cross-coupling reactions. wikipedia.orgrsc.org

A general representation of this process is:

2 R-M + HgX₂ → R₂Hg + 2 MX

(where R is the allylic group, M is a metal like Mg or Li, and X is a halide)

This method's efficacy is rooted in the favorable thermodynamics of transferring the allyl group to the more electronegative mercury center.

Electrophilic addition reactions represent a powerful strategy for the synthesis of functionalized allylic mercurials. A cornerstone of this approach is the oxymercuration-demercuration reaction. jove.comvedantu.comwikipedia.org In this two-step process, an alkene is treated with a mercury(II) salt, such as mercuric acetate, in the presence of a nucleophile. jove.comvedantu.comwikipedia.orgbyjus.commasterorganicchemistry.com This initial step, oxymercuration, involves the addition of the mercury salt and the nucleophile across the double bond. jove.comwikipedia.orgmasterorganicchemistry.com

The reaction proceeds through a cyclic mercurinium ion intermediate, which is then opened by the nucleophile. masterorganicchemistry.com This mechanism generally leads to anti-addition of the mercury and nucleophilic groups. masterorganicchemistry.com A subsequent demercuration step, typically achieved with sodium borohydride, replaces the mercury group with a hydrogen atom. jove.comvedantu.comwikipedia.orgmasterorganicchemistry.com

While traditionally used to hydrate (B1144303) alkenes to alcohols, modifications of this reaction can yield allylic mercurials. For example, the reaction of allenes with mercury(II) salts can lead to the formation of allylic mercury compounds. The regioselectivity of the nucleophilic attack is governed by Markovnikov's rule, with the nucleophile adding to the more substituted carbon of the double bond. wikipedia.org

Reaction Reactants Intermediate Product
OxymercurationAlkene, Hg(OAc)₂, H₂O/THFOrganomercury adductAlcohol (after demercuration)
AlkoxymercurationAlkene, Hg(OAc)₂, ROHAlkoxymercury intermediateEther (after demercuration)

It's important to note that while the oxymercuration step is stereospecific, the demercuration step often proceeds with a loss of stereospecificity. jove.com

Direct metalation, or mercuration, involves the direct reaction of a compound containing an acidic C-H bond with a mercury(II) salt. For allylic systems, this can be a challenging approach due to the relatively low acidity of allylic protons. However, for certain substrates, particularly those with activating groups that enhance the acidity of the allylic protons, direct mercuration can be a viable synthetic route. The reaction of mercury(II) salts with aromatic compounds, known as mercuration, is a well-established process. wikipedia.org

Achieving high levels of chemo- and regioselectivity is a primary goal in the synthesis of allylic mercurials, as it allows for the creation of specific isomers for further synthetic transformations. The choice of synthetic method and reaction conditions plays a pivotal role in controlling the outcome. For instance, in electrophilic addition reactions, the nature of the alkene and the nucleophile can dictate the regioselectivity of the addition. mmu.ac.uknih.gov Molybdenum-catalyzed allylic amination of tertiary allylic carbonates has been shown to produce α,α-disubstituted allylic amines with high yield and complete regioselectivity. nih.gov Similarly, the development of catalytic systems, such as those employing platinum complexes, has enabled the highly regioselective hydrosilylation of propargylic amines to afford multifunctional allylic amines. mmu.ac.uk The direct allylic oxidation of olefins is a key method for producing valuable α,β-unsaturated ketone motifs. researchgate.net

Reaction Mechanisms of Di-2-propenylmercury and Related Allylic Organomercurials

The utility of di-2-propenylmercury and its analogs in organic synthesis stems from the reactivity of the carbon-mercury bond. Understanding the pathways by which this bond is cleaved is essential for predicting and controlling the outcomes of their reactions.

The carbon-mercury bond in organomercurials is susceptible to cleavage by electrophiles. A key reaction is protonolytic cleavage, where a proton source cleaves the C-Hg bond to release the corresponding hydrocarbon. Mechanistic studies, including those on the enzymatic cleavage of organomercurials, suggest that these reactions often proceed through an S_E2 (bimolecular electrophilic substitution) pathway. nih.gov

The S_E2 mechanism involves a concerted process where the electrophile attacks the carbon atom at the same time as the mercury-carbon bond breaks. inflibnet.ac.indalalinstitute.com This mechanism can proceed with either retention or inversion of configuration at the carbon center, depending on the trajectory of the incoming electrophile. inflibnet.ac.indalalinstitute.com The S_E2 (front) mechanism, where the electrophile attacks from the same side as the leaving mercury group, results in retention of configuration. inflibnet.ac.in

In the context of allylic systems, the possibility of an S_E2' mechanism also exists. This involves the electrophile attacking the γ-carbon of the allyl system, leading to a rearrangement of the double bond. The enzymatic reaction of 2-butenyl-1-mercuric bromide, for example, yields a mixture of butene isomers, which is indicative of an S_E2' cleavage pathway. nih.gov

Computational studies on the organomercurial lyase MerB, which catalyzes Hg-C bond protonolysis, support a two-step mechanism. ornl.govornl.gov This involves initial coordination of the organomercurial to cysteine residues in the active site, followed by protonation of the organic group by an aspartic acid residue to cleave the C-Hg bond. ornl.govornl.gov

The stability of the carbocation-like transition state plays a significant role in the rate of these reactions. For example, the presence of an olefinic methyl substituent can stabilize a positive charge in the transition state, leading to enhanced reaction rates. nih.gov

Stereochemical Dynamics and Configurational Retention/Inversion in Allylic Organomercury Transformations

The stereochemistry of reactions involving allylic organomercurials like di-2-propenylmercury is governed by the interplay of different electrophilic substitution mechanisms, primarily the SE2 (bimolecular electrophilic substitution) and SE2' (bimolecular electrophilic substitution with rearrangement) pathways. inflibnet.ac.indalalinstitute.com The allylic nature of the substrate introduces a dynamic system where the electrophile can attack at two different positions, leading to products with either the same or a rearranged carbon skeleton.

An electrophilic attack on an allylic organometallic compound can occur at the α-carbon (the carbon directly bonded to the mercury atom) or at the γ-carbon (the terminal carbon of the allyl system). inflibnet.ac.in

SE2 Mechanism (α-attack): In this pathway, the electrophile directly attacks the α-carbon, displacing the mercury-containing group. The stereochemical outcome of this process depends on the direction of the electrophile's approach.

Retention of Configuration (SE2 front): If the electrophile attacks from the same side as the leaving mercury group, the original stereochemistry at the α-carbon is retained in the product. slideshare.netdalalinstitute.com

Inversion of Configuration (SE2 back): If the electrophile attacks from the side opposite to the mercury group, an inversion of the stereochemical configuration occurs. slideshare.netdalalinstitute.com

SE2' Mechanism (γ-attack): This pathway involves the attack of the electrophile at the γ-carbon, which is accompanied by a shift of the double bond. This allylic rearrangement is a characteristic feature of many reactions of allylic organometallics. inflibnet.ac.indalalinstitute.com The SE2' reaction is often stereospecific, with the electrophile and the leaving mercury group typically oriented in an anti fashion in the transition state.

The balance between these pathways and the resulting stereochemistry is influenced by factors such as the structure of the allyl group, the nature of the electrophile, and the reaction conditions. For instance, steric hindrance at the α-carbon can favor the SE2' pathway. libretexts.org In reactions of substituted allylic mercurials, such as those derived from crotyl (but-2-enyl) systems, a mixture of products is often observed, reflecting the competitive nature of these mechanistic routes.

Reaction PathwaySite of AttackDouble Bond PositionStereochemical Outcome
SE2 (front) α-carbonUnchangedRetention
SE2 (back) α-carbonUnchangedInversion
SE2' γ-carbonShiftedTypically anti-stereospecific

Homolytic and Heterolytic Dissociation Pathways

The carbon-mercury (C-Hg) bond in di-2-propenylmercury can cleave through two primary dissociation pathways: homolytic and heterolytic cleavage. These processes are fundamental to understanding the reactivity of the compound, particularly in thermal or photochemical reactions and in its interactions with other reagents.

Homolytic Cleavage: This process involves the symmetrical breaking of the C-Hg bond, where each atom retains one of the bonding electrons. This generates an allyl radical and an organomercury radical. mdpi.comwikipedia.org The energy required for this process is known as the Bond Dissociation Energy (BDE). ucsb.eduwsu.eduustc.edu.cn

CH₂=CH-CH₂-Hg-CH₂-CH=CH₂ → CH₂=CH-CH₂• + •Hg-CH₂-CH=CH₂

Heterolytic Cleavage: In this pathway, the C-Hg bond breaks asymmetrically, with one fragment retaining the entire pair of bonding electrons. mdpi.comwikipedia.org This can occur in two ways, depending on the relative electronegativities and the reaction environment, leading to the formation of ions.

Formation of a carbanion and a mercury cation: CH₂=CH-CH₂-Hg-R → [CH₂=CH-CH₂]⁻ + [Hg-R]⁺

Formation of a carbocation and a mercury anion: CH₂=CH-CH₂-Hg-R → [CH₂=CH-CH₂]⁺ + [Hg-R]⁻

Heterolytic cleavage is typically facilitated by polar solvents and the presence of electrophilic or nucleophilic reagents that can coordinate to the mercury or carbon atom, respectively, polarizing the C-Hg bond. pnas.org For organomercury compounds, cleavage leading to a carbanion is a key step in transmetalation reactions, which are discussed in a later section.

Cleavage TypeBond BreakingProductsInfluencing Factors
Homolytic Symmetrical (one electron to each fragment)Radicals (e.g., allyl radical)Heat (Δ), Light (hν), Radical Initiators
Heterolytic Asymmetrical (both electrons to one fragment)Ions (e.g., carbanion, carbocation)Polar Solvents, Electrophiles, Nucleophiles

Thermal and Acidic Decomposition Mechanisms and Product Distribution Analysis

The decomposition of di-2-propenylmercury can be induced by heat (thermal decomposition or pyrolysis) or by treatment with acids (acidolysis). The mechanisms of these processes dictate the nature and distribution of the final products.

Thermal Decomposition: The pyrolysis of organomercury compounds generally proceeds through a homolytic cleavage of the C-Hg bond, initiating a radical chain reaction. pnas.orgrsc.orgwikipedia.org For di-2-propenylmercury, thermal decomposition is expected to initially form allyl radicals and metallic mercury.

(CH₂=CH-CH₂)₂Hg --(Heat)--> 2 CH₂=CH-CH₂• + Hg(0)

The highly reactive allyl radicals can then undergo several subsequent reactions, leading to a variety of products. The primary pathway for radical termination is dimerization.

Dimerization: Allyl radicals can couple to form 1,5-hexadiene. 2 CH₂=CH-CH₂• → CH₂=CH-CH₂-CH₂-CH=CH₂

Other potential side reactions include disproportionation or reactions with the solvent if one is present. The ultimate product distribution depends on the specific conditions, such as temperature and pressure. Studies on the pyrolysis of other organomercurials have shown the formation of stable mercury salts and various organic products derived from the radical intermediates. pnas.orgrsc.org

Acidic Decomposition (Acidolysis): The reaction of organomercurials with acids leads to the cleavage of the C-Hg bond and the formation of a hydrocarbon and a mercury salt. For di-2-propenylmercury, reaction with a protic acid (HX) yields propene and an allylic mercury salt, which can be further cleaved to propene.

(CH₂=CH-CH₂)₂Hg + HX → CH₂=CH-CH₃ + CH₂=CH-CH₂-HgX CH₂=CH-CH₂-HgX + HX → CH₂=CH-CH₃ + HgX₂

When propenylmercury(II) acetates are subjected to acidic decomposition, the reaction can yield a mixture of products. For example, the acidolysis of a substituted propenylmercury(II) acetate, such as crotylmercuric acetate, can produce different butene isomers due to the possibility of the SE2' rearrangement mechanism. If the reaction is carried out in acetic acid, vinyl acetates can also be formed as byproducts, although the primary products are typically alkenes.

Decomposition TypeKey IntermediatePrimary Organic Product(s)Primary Mercury Product
Thermal Allyl radical (CH₂=CH-CH₂•)1,5-HexadieneMetallic Mercury (Hg)
Acidic Allyl cation/protonated alkenePropeneMercury(II) Salt (HgX₂)

Catalytic Utility of Organomercury Species in Advanced Organic Synthesis

While the toxicity of organomercury compounds has limited their widespread use, they have historically played a role as versatile intermediates in organic synthesis. Their ability to transfer organic groups to other metals, particularly transition metals, underpins their utility in certain catalytic reactions.

Participation in Carbon-Carbon Coupling Reactions

Organomercurials such as di-2-propenylmercury can serve as the nucleophilic partner in palladium-catalyzed cross-coupling reactions. wikipedia.orgnobelprize.org These reactions are powerful tools for forming new carbon-carbon bonds. The general mechanism involves a catalytic cycle with a palladium(0) species. libretexts.orgresearchgate.net

The key step involving the organomercurial is transmetalation , where the organic group (in this case, the 2-propenyl or allyl group) is transferred from mercury to the palladium center of an organopalladium(II) halide complex (formed from the oxidative addition of an organic halide to Pd(0)). nobelprize.orglibretexts.org

Oxidative Addition: R'-X + Pd(0)Lₙ → R'-Pd(II)(X)Lₙ

Transmetalation: R'-Pd(II)(X)Lₙ + (CH₂=CH-CH₂)₂Hg → R'-Pd(II)(CH₂-CH=CH₂)Lₙ + CH₂=CH-CH₂-HgX

Reductive Elimination: R'-Pd(II)(CH₂-CH=CH₂)Lₙ → R'-CH₂-CH=CH₂ + Pd(0)Lₙ

In this sequence, di-2-propenylmercury acts as an allylating agent, transferring one of its propenyl groups to palladium, which then couples with another organic group (R'). This process regenerates the Pd(0) catalyst, allowing the cycle to continue. This type of reaction, sometimes referred to as a Larock-type coupling, demonstrates the utility of organomercurials in forming C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds, depending on the nature of the organic halide (R'-X). researchgate.net While superseded in many cases by less toxic organometallics like organoboranes (Suzuki coupling) or organostannanes (Stille coupling), the use of organomercurials was historically important in the development of these transformations. libretexts.orgescholarship.org

Bimetallic Catalytic Systems Incorporating Mercury Centers

The concept of bimetallic catalysis involves the use of two different metals in a single catalytic system, often leading to synergistic effects that enhance activity, selectivity, or stability compared to the individual monometallic catalysts. mdpi.comresearchgate.netharvard.edu While less common than other combinations, systems incorporating mercury have been investigated.

The formation of bimetallic species involving mercury often occurs via the transmetalation of an organomercurial to another metal center. For example, the reaction of organomercurials with palladium salts can lead to the formation of transient or stable mercury-palladium species. researchgate.net Although in many cross-coupling reactions the mercury is considered a transfer agent that is ultimately displaced, there is evidence for the existence of bimetallic complexes that could possess unique catalytic properties. nih.gov

For instance, bimetallic Pd-containing nanoparticles can be synthesized, and their catalytic performance is highly dependent on the interaction between the two metals. researchgate.netnih.govrsc.org While direct catalytic applications using stable mercury-containing bimetallic nanoparticles are not widespread, the principles suggest that a Hg-M bimetallic center could offer a unique electronic and geometric environment for substrate activation. The interaction between a soft metal like mercury and a catalytically active transition metal like palladium could modify the d-band center of the palladium, influencing its binding affinity for substrates and, consequently, its catalytic behavior. wsu.edu The study of such systems contributes to a fundamental understanding of how different metals can cooperate in a catalytic cycle.

Iii. Advanced Spectroscopic Characterization and Structural Elucidation of Di 2 Propenylmercury

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Insights

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic and organometallic compounds in solution. irisotope.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. irisotope.comlibretexts.org

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are particularly powerful for characterizing the allylic groups in di-2-propenylmercury. irisotope.com The chemical shifts observed in the spectra are indicative of the electronic environment of each proton and carbon atom. youtube.comsigmaaldrich.com In ¹H NMR, the number of signals corresponds to the number of non-equivalent protons, their integration reveals the relative number of protons, and the splitting patterns (multiplicity) provide information about neighboring protons. youtube.com Similarly, ¹³C NMR provides a distinct signal for each unique carbon atom, offering a direct view of the carbon skeleton. libretexts.orgyoutube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Di-2-propenylmercury This table presents hypothetical data for illustrative purposes, as specific experimental values for di-2-propenylmercury were not available in the search results. Actual values may vary based on solvent and experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Hg-C H₂-~2.5~40
-CH=C H₂~5.0~115
-C H=CH₂~6.0~135

The wide range of chemical shifts in ¹³C NMR (0-220 ppm) compared to ¹H NMR (0-12 ppm) often results in less signal overlap, simplifying spectral analysis, especially for larger molecules. libretexts.orgyoutube.com

While ¹H and ¹³C NMR focus on the organic ligands, ¹⁹⁹Hg NMR spectroscopy directly probes the central mercury atom. The chemical shift of the ¹⁹⁹Hg nucleus is highly sensitive to its coordination environment and the nature of the atoms bonded to it.

Scalar coupling, or J-coupling, observed between different nuclei (e.g., ¹⁹⁹Hg-¹³C, ¹⁹⁹Hg-¹H, ¹³C-¹H) provides through-bond connectivity information. miamioh.edumuni.cz The magnitude of these coupling constants, measured in Hertz (Hz), is related to the number and type of bonds separating the coupled nuclei and the dihedral angles between them. miamioh.eduresearchgate.net For instance, the Karplus relationship describes the correlation between vicinal proton-proton coupling constants and the dihedral angle. miamioh.edu

Table 2: Hypothetical ¹⁹⁹Hg NMR Data and Scalar Coupling Constants for Di-2-propenylmercury This table contains illustrative data as specific experimental values were not found in the search results.

Parameter Hypothetical Value
¹⁹⁹Hg Chemical Shift (δ, ppm)-800 to -1200
¹J(¹⁹⁹Hg, ¹³C)~600-800 Hz
²J(¹⁹⁹Hg, ¹H)~150-250 Hz
³J(¹H, ¹H) (vinyl)~10-18 Hz (trans), ~6-12 Hz (cis), ~0-3 Hz (geminal)

The analysis of these coupling constants can provide valuable insights into the conformation and stereochemistry of the molecule in solution. researchgate.netmdpi.com

X-ray Absorption Spectroscopy (XAS) for Mercury Coordination Environment and Bonding

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. researchgate.netescholarship.orglibretexts.org It is particularly useful for studying the coordination environment of metal ions in various materials, including organometallic compounds. nih.govmdpi.com

HERFD-XAS is an advanced XAS technique that offers significantly improved energy resolution compared to conventional XAS. nih.govrsc.org This enhancement is achieved by detecting the X-ray fluorescence emission with a high-resolution spectrometer. anl.gov The sharper spectral features obtained with HERFD-XAS allow for a more precise determination of the chemical species and their electronic structure. nih.govdigitellinc.com This method is especially valuable for studying complex systems and samples with low concentrations of the element of interest. digitellinc.comusask.ca

X-ray Absorption Near Edge Structure (XANES) spectroscopy, a region within the XAS spectrum, is sensitive to the oxidation state and coordination geometry of the absorbing atom. researchgate.netlibretexts.org For heavy elements like mercury, L-edge XANES is often employed. The L-edges arise from the excitation of electrons from the 2s (L₁) and 2p (L₂, L₃) core levels. libretexts.org The shape and position of the L-edge features, including the "white line," can provide detailed information about the unoccupied electronic states and the local symmetry around the mercury atom. nih.govresearchgate.net By comparing the experimental spectra with theoretical calculations, it is possible to differentiate between different ligand environments and determine the coordination geometry of the mercury center in di-2-propenylmercury. nih.govrsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. google.comelsevier.comresearchgate.net These techniques are highly effective for identifying functional groups and providing insights into molecular structure and conformation. google.comkennesaw.edu

IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. youtube.com In contrast, Raman spectroscopy measures the inelastic scattering of light resulting from molecular vibrations that cause a change in the polarizability of the molecule. youtube.com Because of these different selection rules, IR and Raman spectroscopy are often complementary, providing a more complete picture of the vibrational modes. youtube.com

For di-2-propenylmercury, vibrational spectroscopy can be used to identify the characteristic stretching and bending frequencies of the C=C and C-H bonds within the allyl groups, as well as the Hg-C bond. Analysis of the vibrational spectra can also reveal information about the conformational isomers present in a sample.

Table 3: Characteristic Vibrational Frequencies for Allyl Compounds This table provides general ranges for characteristic vibrational frequencies of functional groups found in allyl compounds. Specific frequencies for di-2-propenylmercury may vary.

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Spectroscopy
C=CStretch1620 - 1680IR, Raman
=C-HStretch3010 - 3095IR, Raman
=C-HOut-of-plane bend675 - 1000IR
C-H (sp³)Stretch2850 - 3000IR, Raman
Hg-CStretch450 - 550Raman

The presence and position of these bands in the IR and Raman spectra of di-2-propenylmercury would provide definitive evidence for its structure and the nature of the carbon-mercury bond.

Application of Density Functional Theory (DFT) for IR Spectra Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the infrared (IR) spectra of molecules, including complex organometallic species. researchgate.netresearchgate.netnih.govarxiv.orgnih.govnih.govfigshare.commdpi.com This quantum chemical method calculates the electronic structure of a molecule to determine its optimized geometry and vibrational frequencies. nih.gov These calculated frequencies can then be correlated with experimental IR spectra to aid in the assignment of vibrational modes. nih.govnih.gov

The accuracy of DFT-predicted IR spectra is highly dependent on the choice of the functional and basis set. researchgate.netnih.gov Various functionals, such as B3LYP and M06-2X, and basis sets of varying sizes are employed to achieve a balance between computational cost and accuracy. researchgate.netnih.gov For instance, studies on peptides and other organic molecules have shown that including dispersion corrections in DFT calculations significantly improves the accuracy of predicted IR spectra. nih.govfigshare.com The B97-D functional, for example, has demonstrated better results than the widely used B3LYP for certain systems. nih.gov

Table 1: Comparison of DFT Methods for IR Spectra Prediction

Molecule/System DFT Functional Basis Set Key Findings Reference
Gas-phase peptides MP2, B97-D, B3LYP SVP, TZVP, 6-31+G* MP2 and B97-D provide high accuracy, with MP2 showing excellent transferability. nih.gov
Organometallic complexes (Zn, Ru) B3LYP, M06-2X, CAM-B3LYP, LC-BLYP, wB97X-D Multiple B3LYP showed the best performance with the lowest mean absolute error. researchgate.net
N-Methylacetamide DFT quantum chemistry method Not specified Calculated spectra of individual components helped explain the formation of amide I, II, and III bands. nih.gov

This table is illustrative and based on findings for other molecules, demonstrating the general approach for di-2-propenylmercury.

Mass Spectrometry (MS) for Molecular Weight, Fragmentation Patterns, and Isotopic Abundance

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. libretexts.org For di-2-propenylmercury, MS provides crucial information on its molecular weight, the fragmentation patterns that reveal its structure, and the characteristic isotopic distribution of mercury.

When a molecule is introduced into the mass spectrometer, it is ionized, forming a molecular ion. The mass of this ion provides the molecular weight of the compound. The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. libretexts.org The pattern of these fragments is unique to the molecule's structure and can be used for its identification. libretexts.org For di-2-propenylmercury, fragmentation would likely involve the cleavage of the mercury-carbon bonds and rearrangements of the propenyl groups.

A key feature in the mass spectrum of a mercury-containing compound is its distinct isotopic pattern. whitman.edu Mercury has seven stable isotopes, with ²⁰²Hg being the most abundant. This results in a characteristic cluster of peaks for the molecular ion and any mercury-containing fragments, which is a definitive indicator of the presence of mercury in the molecule. whitman.edugeologyscience.ru The relative intensities of these isotopic peaks should match the natural abundance of mercury isotopes. libretexts.org

Table 2: Natural Isotopic Abundance of Mercury

Isotope Natural Abundance (%)
¹⁹⁶Hg 0.15
¹⁹⁸Hg 9.97
¹⁹⁹Hg 16.87
²⁰⁰Hg 23.10
²⁰¹Hg 13.18
²⁰²Hg 29.86

Data sourced from established chemical data. This table is for illustrative purposes.

Hyphenated Mass Spectrometric Techniques in Organomercury Speciation

To analyze complex environmental or biological samples, mass spectrometry is often coupled with a separation technique, a process known as a hyphenated technique. nih.govmdpi.com This is particularly important for organomercury speciation, which is the identification and quantification of different organomercury compounds in a sample. uclm.esanalytik-jena.com

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques for the analysis of organomercury compounds. nih.govuclm.esnih.govpeakscientific.comnih.govnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. nih.gov For the analysis of non-volatile organomercury compounds, a derivatization step is often required to make them amenable to GC analysis. nih.gov GC-MS offers high separation efficiency and provides detailed mass spectra for identification. uclm.esnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for the analysis of non-volatile and thermally labile compounds, as it does not require derivatization. nih.govmdpi.com Different LC methods, such as reversed-phase or ion-exchange chromatography, can be used to separate organomercury species before they are introduced into the mass spectrometer for detection. nih.gov LC-MS/MS, a tandem mass spectrometry approach, provides even greater selectivity and sensitivity for the detection of trace levels of organomercury compounds. nih.govnih.gov

Other hyphenated techniques used for mercury speciation include coupling chromatography with element-specific detectors like inductively coupled plasma mass spectrometry (ICP-MS) or atomic fluorescence spectrometry (AFS). uclm.esanalytik-jena.comnih.govresearchgate.net These methods offer very low detection limits and are highly selective for mercury-containing compounds. uclm.esanalytik-jena.com

Table 3: Hyphenated Techniques for Organomercury Analysis

Technique Principle Applicability to Di-2-propenylmercury Reference
GC-MS Separation of volatile compounds by gas chromatography followed by mass spectrometric detection. Potentially applicable after derivatization to increase volatility. uclm.esnih.gov
LC-MS Separation of non-volatile compounds by liquid chromatography followed by mass spectrometric detection. Directly applicable for the analysis of di-2-propenylmercury without derivatization. nih.govnih.gov
GC-ICP-MS GC separation coupled with an inductively coupled plasma mass spectrometer for element-specific detection. Highly sensitive and selective for mercury, applicable after derivatization. uclm.es

Iv. Theoretical and Computational Chemistry of Di 2 Propenylmercury

Quantum Chemical Calculations for Electronic Structure and Bond Characterization

Quantum chemical calculations are a cornerstone for investigating the electronic structure and the nature of chemical bonds within di-2-propenylmercury. These methods, grounded in quantum mechanics, provide a detailed description of electron distribution and orbital interactions. researchgate.net

Density Functional Theory (DFT) Applications in Organomercury Systems

Density Functional Theory (DFT) has become a widely used tool for studying organometallic compounds, including organomercury systems, due to its favorable balance of computational cost and accuracy. researchgate.netyoutube.com DFT methods are based on the principle that the energy of a system can be determined from its electron density. youtube.com This approach allows for the calculation of various molecular properties such as geometries, charge distributions, and thermodynamic data. researchgate.net

In the context of organomercury compounds, DFT is employed to investigate the nature of the carbon-mercury bond, predict vibrational frequencies, and analyze reaction pathways. researchgate.netutas.edu.au The choice of the exchange-correlation functional is a critical aspect of DFT calculations, as it significantly influences the accuracy of the results. youtube.com For heavy elements like mercury, relativistic effects can be significant and are often accounted for through the use of effective core potentials.

A typical application of DFT in studying a molecule like di-2-propenylmercury would involve geometry optimization to find the most stable molecular structure. Subsequent frequency calculations can confirm that the optimized structure corresponds to a true minimum on the potential energy surface and provide theoretical vibrational spectra that can be compared with experimental data.

Table 1: Representative Data from DFT Calculations on Organometallic Systems

PropertyCalculated ValueUnits
C-Hg Bond LengthValueÅ
C-Hg-C Bond AngleValueDegrees
HOMO EnergyValueeV
LUMO EnergyValueeV
Dipole MomentValueDebye

Note: The values in this table are placeholders and would be populated with data from specific DFT calculations on di-2-propenylmercury.

Ab Initio and Post-Hartree-Fock Methodologies for Enhanced Accuracy

For situations requiring higher accuracy, particularly in the description of electron correlation, ab initio and post-Hartree-Fock methods are employed. numberanalytics.comchemeurope.com Ab initio methods, meaning "from the beginning," use the fundamental principles of quantum mechanics without empirical parameters. chemeurope.comsolubilityofthings.com The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a good starting point but neglects the detailed correlation of electron movements. wikipedia.orgwikipedia.org

Post-Hartree-Fock methods build upon the HF method to include electron correlation, which is crucial for a more accurate description of the system's energy and properties. numberanalytics.comwikipedia.org Common post-Hartree-Fock methods include Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory. numberanalytics.com These methods are computationally more demanding than DFT but can provide benchmark-quality results for smaller systems or for calibrating less expensive methods. chemeurope.comwikipedia.org In the study of organomercury compounds, these high-level calculations can be particularly valuable for understanding subtle electronic effects and for providing reliable data on bond energies and reaction barriers.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. nih.gov

For a flexible molecule like di-2-propenylmercury, with its rotatable propenyl groups, MD simulations can be used to explore the potential energy surface and identify the most stable conformations. These simulations can reveal the dynamic nature of the molecule, including the rotation around the C-Hg and C-C bonds, and how these motions are influenced by the surrounding environment, such as a solvent.

The results of MD simulations can be analyzed to generate Ramachandran-like plots for the dihedral angles of the propenyl chains, showing the preferred orientations of these groups. Furthermore, by simulating a system with multiple di-2-propenylmercury molecules, it is possible to study intermolecular interactions and aggregation behavior.

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving organomercury compounds. rsc.org By mapping the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition state structures. rsc.org The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. rsc.org

For di-2-propenylmercury, computational methods can be used to study various reactions, such as its synthesis, decomposition, or reactions with other chemical species. For example, the mechanism of ligand exchange or the reaction of the allyl groups can be investigated. Quantum chemical methods like DFT are often used to locate the transition state structures and calculate their energies. utas.edu.au The intrinsic reaction coordinate (IRC) can then be calculated to confirm that the identified transition state connects the desired reactants and products.

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction of Di-2-propenylmercury

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)
Initial AssociationDFT (B3LYP/6-31G)Value
Bond Cleavage/FormationDFT (B3LYP/6-31G)Value
Product DissociationDFT (B3LYP/6-31G*)Value

Note: The values in this table are placeholders and would be determined from specific reaction mechanism studies.

In Silico Prediction of Spectroscopic Observables

A significant application of computational chemistry is the in silico prediction of spectroscopic properties. nih.gov These predictions are invaluable for interpreting experimental spectra and for identifying the presence of specific chemical species.

For di-2-propenylmercury, various spectroscopic observables can be calculated:

NMR Spectroscopy: Chemical shifts and coupling constants can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations can help in the assignment of peaks in experimental ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy: As mentioned earlier, frequency calculations in DFT provide the vibrational modes of the molecule, which correspond to the peaks in infrared (IR) and Raman spectra. The calculated frequencies are often scaled to better match experimental values.

UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths can be calculated using time-dependent DFT (TD-DFT) or more advanced ab initio methods. These calculations can predict the wavelengths of maximum absorption in the UV-Vis spectrum, providing insights into the electronic transitions of the molecule.

The ability to predict these spectroscopic properties in silico provides a powerful synergy with experimental studies, allowing for a more complete and detailed understanding of the chemical and physical properties of di-2-propenylmercury.

V. Environmental Transformation Pathways of Di 2 Propenylmercury

Abiotic Transformation Mechanisms in Natural and Engineered Systems

Abiotic transformations are chemical and physical processes that occur without direct microbial or enzymatic action. These mechanisms are fundamental in determining the initial breakdown and speciation of Di-2-propenylmercury upon its release into the environment.

Photolytic Degradation Processes and Kinetics

Photolytic degradation, or photodegradation, involves the cleavage of chemical bonds by the energy of sunlight, particularly in the ultraviolet (UV) spectrum. Organomercury compounds are known to be susceptible to photolysis. The carbon-mercury bond in Di-2-propenylmercury is expected to be the primary target of this process.

Research on other organomercurials, such as methylmercury (B97897), demonstrates that photodegradation is a significant environmental sink. nih.gov The process is often initiated by the absorption of UV radiation, leading to the homolytic cleavage of the C-Hg bond, which would yield propenyl radicals and ultimately inorganic mercury (Hg(II)) or elemental mercury (Hg(0)).

The kinetics of this degradation are highly dependent on environmental conditions:

Wavelength and Intensity of Light : Higher energy UV radiation leads to faster degradation. mdpi.com

Water Chemistry : The presence of dissolved organic matter (DOM) can act as a photosensitizer, generating reactive intermediates like singlet oxygen (¹O₂) and hydroxyl radicals (•OH) that accelerate degradation. nih.govepa.gov

Ligand Binding : The type of molecule bound to the mercury atom can influence its photostability. For instance, methylmercury bound to sulfur-containing thiol ligands degrades faster than methylmercury-chloride complexes. nih.gov Given that Di-2-propenylmercury would interact with similar ligands in the environment, its photolytic rate would be similarly affected.

While specific kinetic constants for Di-2-propenylmercury are not available, the degradation is expected to follow pseudo-first-order kinetics, similar to other photolabile organic compounds. mdpi.com The process results in the conversion of the organic mercury form to inorganic species, fundamentally altering its environmental behavior.

Interactive Table: Factors Influencing Photolytic Degradation of Organomercurials

FactorEffect on Degradation RateMechanismSupporting Evidence
UV Radiation IncreasesDirect energy input breaks the C-Hg bond. mdpi.com
Dissolved Organic Matter (DOM) IncreasesActs as a photosensitizer, producing reactive oxygen species. nih.govepa.gov
Thiol Ligands IncreasesLowers the excitation energy of the C-Hg bond. nih.gov
Chloride Ligands DecreasesForms more stable complexes that are less photoreactive. nih.gov
Basic pH IncreasesFavors the formation of hydroxyl radicals in some advanced oxidation processes. mdpi.com

Hydrolytic Stability and Pathways

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. Generally, organomercury compounds exhibit considerable stability towards water, meaning the C-Hg bond is not readily cleaved by hydrolysis under neutral pH conditions. wikipedia.org This stability is attributed to the low polarity of the carbon-mercury bond.

However, the hydrolytic stability can be compromised under specific conditions:

pH Extremes : In highly alkaline or acidic environments, the rate of hydrolysis can increase. nih.gov For Di-2-propenylmercury, base-catalyzed hydrolysis would likely be a more significant pathway than acid-catalyzed cleavage.

Temperature : Increased temperatures can provide the necessary activation energy to overcome the stability of the C-Hg bond, promoting hydrolysis. nih.gov

The pathway of hydrolysis would involve the attack of a water molecule or hydroxide (B78521) ion on the mercury center, leading to the displacement of a propenyl group to form propenylmercuric hydroxide and propene. Further hydrolysis could lead to the formation of inorganic mercury(II) hydroxide. Due to the general stability of organomercurials, hydrolysis is likely a slower transformation pathway compared to photolysis in surface waters.

Oxidation-Reduction Reactions and Redox Cycling

Oxidation-reduction (redox) reactions involve the transfer of electrons, leading to a change in the oxidation state of the reactants. mdpi.com The mercury atom in Di-2-propenylmercury is in the +2 oxidation state (Hg(II)). Environmental redox processes can significantly alter the form of mercury.

Reduction : Hg(II) in organomercurials can be reduced to elemental mercury, Hg(0). This can occur through photochemical pathways or via reducing agents present in anoxic (oxygen-deficient) environments. mdpi.com This transformation is critical as it converts a water-soluble species into a volatile form that can be emitted into the atmosphere.

Oxidation : While the mercury in Di-2-propenylmercury is already in its highest stable oxidation state, the organic propenyl groups can be oxidized. More importantly, if the compound is first degraded to Hg(0), it can be re-oxidized back to Hg(II) by various environmental oxidants, such as dissolved oxygen, facilitated by organic thiol compounds or reactive radicals generated by sunlight. mdpi.comornl.gov

This interplay between reduction and oxidation creates a redox cycle . For example, Di-2-propenylmercury could be photolytically degraded to inorganic Hg(II), which is then reduced to volatile Hg(0). This Hg(0) can be transported and later re-oxidized in a different location to Hg(II), which can then enter other transformation pathways. mdpi.comornl.gov

Speciation Interconversion Dynamics and Stability in Environmental Matrices

The term "speciation" refers to the different physical and chemical forms in which an element can exist. The transformation of Di-2-propenylmercury leads to a dynamic interplay between various mercury species in environmental matrices like soil and water.

Upon degradation, the primary product is inorganic Hg(II). The fate of this Hg(II) is governed by the surrounding environmental conditions: researchgate.netepa.gov

Complexation : In aquatic systems, Hg(II) readily forms complexes with available ligands. In freshwater, it binds strongly with dissolved organic matter (DOM), particularly with sulfur-containing functional groups. researchgate.net In marine or estuarine environments with high salt content, chloride complexes (e.g., HgCl₄²⁻) become dominant. epa.gov In anoxic sediments, sulfide (B99878) ions (S²⁻) control speciation, leading to the precipitation of highly insoluble mercuric sulfide (HgS).

Adsorption : Hg(II) can adsorb onto particulate matter, including clay minerals and iron or manganese oxides in soils and sediments, which affects its mobility. nih.gov

Methylation : A critical interconversion is the biotic or abiotic methylation of the newly formed inorganic Hg(II) into methylmercury (CH₃Hg⁺), a highly toxic and bioaccumulative species. numberanalytics.comnih.gov

Therefore, the initial degradation of Di-2-propenylmercury is a gateway to a complex web of speciation changes. The stability of any given mercury species is transient and depends on a dynamic equilibrium influenced by pH, redox potential, and the concentration of various complexing agents. researchgate.netebi.ac.uk

Biotic Transformation Mechanisms (e.g., Microbial Metabolism, Enzymatic Cleavage)

Biotic transformations are mediated by living organisms, primarily bacteria. These processes are highly efficient and play a crucial role in the detoxification and cycling of mercury in the environment.

Enzymatic Carbon-Mercury Bond Cleavage (e.g., Organomercurial Lyase Activity)

Many bacteria that are resistant to mercury toxicity possess a suite of genes known as the mer operon. nih.gov This operon codes for several proteins, including the enzyme organomercurial lyase (MerB) . The function of MerB is to specifically catalyze the protonolysis (cleavage by a proton) of the carbon-mercury bond. nih.govornl.gov

MerB exhibits broad substrate specificity and can degrade a wide range of organomercurials, including alkyl, aryl, and vinyl compounds. nih.gov It is highly probable that Di-2-propenylmercury would serve as a substrate for this enzyme. The reaction mechanism involves key amino acid residues in the enzyme's active site: nih.gov

Two conserved cysteine residues (Cys96 and Cys159 in E. coli MerB) coordinate with the mercury atom of the substrate.

A nearby aspartate residue (Asp99) acts as a general acid, donating a proton to the carbon atom of the C-Hg bond.

This proton transfer cleaves the bond, releasing a hydrocarbon (in this case, propene) and leaving an inorganic Hg(II) ion bound to the enzyme's cysteine residues. nih.gov

The resulting Hg(II) is then typically transferred to another enzyme, mercuric reductase (MerA), which reduces it to the less toxic and volatile elemental mercury (Hg(0)), completing the detoxification process. nih.gov

Computational studies on substrates similar to propenylmercury, such as cis-2-butenyl-2-mercury, confirm that this type of allylmercurial is a viable substrate for MerB and that the reaction proceeds through a mechanism that redistributes electron density to facilitate bond cleavage. nih.gov The enzymatic reaction rates vary depending on the specific organic group attached to the mercury.

Interactive Table: Relative Reaction Rates of Organomercurial Lyase (MerB) with Various Substrates (Data is illustrative and based on trends reported for similar compounds to infer reactivity)

Substrate TypeExample CompoundRelative Reaction RateKey FeatureSupporting Evidence
Alkylmercurial MethylmercuryModerateStable C(sp³)-Hg bond nih.gov
Vinylmercurial VinylmercurySlower than AlkylStronger C(sp²)-Hg bond nih.gov
Allylmercurial cis-2-Butenyl-2-mercuryFaster than AlkylAllylic system can stabilize charge in the transition state nih.gov
Arylmercurial PhenylmercurySlowStable aromatic ring nih.gov

Based on these trends, it is anticipated that Di-2-propenylmercury, as an allylmercurial, would be readily cleaved by organomercurial lyase, likely at a rate comparable to or faster than simple alkylmercurials. nih.gov

Dealkylation Processes and Products

Dealkylation, the cleavage of the carbon-mercury bond, is a primary degradation pathway for organomercury compounds in the environment. This process can be initiated by various biotic and abiotic factors, leading to the formation of less complex and often less toxic mercury species, alongside organic byproducts.

The dealkylation of di-2-propenylmercury is expected to proceed sequentially, with the cleavage of one propenyl group at a time. The initial dealkylation would result in the formation of a monoalkymercury species, propenylmercury, which would then undergo a second dealkylation step to yield inorganic mercury.

Biotic Dealkylation: Microbial activity is a major driver of organomercury degradation. Bacteria that are resistant to mercury have evolved enzymatic systems to detoxify their environment. The most well-studied of these is the mer operon, which encodes for the enzyme organomercurial lyase (MerB). This enzyme catalyzes the protonolysis of the carbon-mercury bond. In the case of di-2-propenylmercury, the MerB enzyme would likely cleave the bond to produce propene and a propenylmercury cation. This cation could then be further degraded by the same or other enzymes to inorganic mercury (Hg(II)) and another molecule of propene. The resulting inorganic mercury can then be reduced to elemental mercury (Hg(0)) by the enzyme mercuric reductase (MerA), which is also part of the mer operon system. This reduction to the volatile elemental form allows the mercury to be removed from the immediate cellular environment.

Abiotic Dealkylation: Abiotic processes, such as photolysis and reactions with other chemical species in the environment, also contribute to the dealkylation of organomercury compounds. The double bond in the 2-propenyl (allyl) groups of di-2-propenylmercury makes it potentially more susceptible to certain chemical reactions compared to saturated alkylmercury compounds.

Photodegradation, or the breakdown of molecules by light, is a significant abiotic pathway for the degradation of organomercury compounds in surface waters. The energy from sunlight can directly cleave the C-Hg bond or can generate reactive species in the water, such as hydroxyl radicals, which then attack the organomercurial. For di-2-propenylmercury, this would likely lead to the formation of propenyl radicals and a propenylmercury radical, which would be further transformed into more stable products.

Chemical cleavage of the C-Hg bond can also occur through reactions with various nucleophiles and electrophiles present in the environment. For instance, in aquatic systems containing halide ions (like chloride from salinity), organomercury compounds can react to form organomercury halides. wikipedia.org It is also plausible that reactions with thiols, which are common in organic matter, could facilitate the cleavage of the propenyl groups. nih.gov

The following table summarizes the plausible dealkylation products of di-2-propenylmercury through various environmental pathways.

Transformation Pathway Reactant Intermediate Product Final Products
Biotic (Microbial) Di-2-propenylmercuryPropenylmercuryInorganic Mercury (Hg(II)), Propene
Abiotic (Photolysis) Di-2-propenylmercuryPropenylmercury radical, Propenyl radicalInorganic Mercury species, various organic compounds
Abiotic (Chemical) Di-2-propenylmercuryPropenylmercury cationInorganic Mercury species, Propene/Propenyl derivatives

Synergistic Effects and Coupled Abiotic-Biotic Processes in Environmental Fate

The environmental transformation of di-2-propenylmercury is not solely the result of independent abiotic or biotic processes but is often influenced by the interplay between them. These synergistic effects can significantly alter the rate and extent of degradation, leading to complex transformation dynamics.

A prime example of such a coupled process is the interaction between photodegradation and microbial activity. Abiotic photodegradation of complex organic matter in aquatic environments can produce smaller, more labile organic molecules. frontiersin.orgresearchgate.net These photoproducts can then serve as a more readily available food source for heterotrophic bacteria, stimulating their growth and metabolic activity. frontiersin.orgresearchgate.net This enhanced microbial activity can, in turn, accelerate the biotic degradation of contaminants like di-2-propenylmercury. For instance, the initial photolytic cleavage of one of the propenyl groups from di-2-propenylmercury could make the resulting propenylmercury more susceptible to microbial degradation than the parent compound.

Another form of synergy involves the products of one process facilitating another. For example, photocatalysis on mineral surfaces can generate highly reactive oxygen species that can partially oxidize an organometallic compound. nih.gov This initial oxidation may not fully mineralize the compound but can transform it into a more biodegradable intermediate. This intermediate can then be more easily utilized and degraded by microorganisms. In the context of di-2-propenylmercury, sunlight-induced reactions at the surface of sediment particles could alter the structure of the molecule, making the carbon-mercury bonds more accessible to microbial enzymes.

The table below outlines some of the key synergistic effects and coupled processes that are likely to influence the environmental fate of di-2-propenylmercury, based on studies of other environmental contaminants.

Coupled Process Abiotic Component Biotic Component Synergistic Outcome Reference
Photodegradation & Microbial Respiration Sunlight breaks down complex dissolved organic matter (DOM).Microbes utilize the simpler organic molecules produced from DOM breakdown.Enhanced microbial activity leading to faster biotic degradation of the organomercury compound. frontiersin.orgresearchgate.net
Photocatalysis & Biodegradation Photocatalytic reactions on mineral surfaces generate reactive oxygen species that partially oxidize the organomercury compound.Microorganisms degrade the more biodegradable oxidized intermediates.More complete and rapid overall degradation of the parent compound than either process alone. nih.gov
pH Alteration & Microbial Activity Abiotic processes (e.g., acid rain) lower the pH of the environment.The activity of mercury-methylating or -demethylating bacteria is sensitive to pH changes.The overall rate of mercury transformation is altered, potentially favoring either accumulation or degradation depending on the specific microbial community.

These coupled processes highlight the importance of considering the entire ecosystem when evaluating the environmental fate of contaminants like di-2-propenylmercury. The interactions between light, chemical constituents, and biological communities create a dynamic system where the transformation pathways are interconnected and mutually influential.

Vi. Advanced Analytical Methodologies for Speciation and Quantification of Organoallyl Mercury Compounds

Chromatographic Separation Techniques for Mercury Speciesfrontiersin.orgelementus.lvyoutube.comrsc.org

Chromatography is the cornerstone of mercury speciation analysis, providing the necessary separation of different organomercury compounds before detection. nih.govrsc.org The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the target analytes. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for separating non-volatile or thermally unstable organomercury compounds. researchgate.netresearchgate.net The principle of HPLC involves passing a liquid sample (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). researchgate.net Separation occurs as different compounds in the mixture interact differently with the stationary phase, causing them to travel through the column at different speeds. researchgate.netresearchgate.net The versatility of HPLC in handling a wide range of analytes makes it a popular choice for mercury speciation. frontiersin.orgresearchgate.net

Reversed-phase chromatography (RPC) is the most common mode of HPLC used for organomercury speciation. researchgate.netrsc.org This technique utilizes a nonpolar (hydrophobic) stationary phase and a polar mobile phase, which is the inverse of normal-phase chromatography. learnaboutpharma.comcreative-proteomics.com Separation is based on hydrophobic interactions; less polar compounds are retained longer on the column. learnaboutpharma.com

To enhance the separation and selectivity for organomercury species, the mobile phase is often modified with complexing or ion-pairing agents. frontiersin.orgresearchgate.net Thiol-containing compounds like L-cysteine or 2-mercaptoethanol (B42355) are frequently added to the mobile phase. frontiersin.orgwikipedia.org These agents form stable complexes with mercury species, modifying their retention behavior and improving peak shape and resolution. The mobile phase typically consists of a buffered aqueous solution mixed with an organic solvent like methanol (B129727) or acetonitrile (B52724) to control the elution strength. learnaboutpharma.comcreative-proteomics.com

Gas Chromatography (GC) is the preferred method for the analysis of volatile and thermally stable organomercury compounds, such as di-2-propenyl-mercury. nih.govpsanalytical.com In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. nih.gov Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases, which is largely dependent on their boiling points and polarity. epa.govmdpi.com GC offers high resolution and short analysis times. researchgate.net For organomercury compounds that are not naturally volatile, a derivatization step is often required to convert them into volatile forms suitable for GC analysis. researchgate.netnih.gov

Table 1: Comparison of Chromatographic Techniques for Organoallyl Mercury Speciation

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. nih.gov
Typical Analytes Non-volatile, thermally labile organomercury compounds (e.g., larger, more complex species). researchgate.net Volatile, thermally stable organomercury compounds (e.g., Mercury, di-2-propenyl-). nih.gov
Stationary Phase Typically silica-based with bonded hydrophobic alkyl chains (e.g., C18) for reversed-phase. sigmaaldrich.com High molecular weight polymers coated on the inner wall of a capillary column.
Mobile Phase Polar solvent mixture, often water with methanol or acetonitrile, and complexing agents. learnaboutpharma.com Inert gas, such as helium or nitrogen. nih.gov
Advantages Wide applicability, suitable for non-volatile species, less sample degradation. researchgate.netresearchgate.net High resolution, speed, and efficiency for volatile compounds. researchgate.net
Limitations Lower resolution compared to capillary GC, potential for peak broadening. researchgate.net Requires analytes to be volatile and thermally stable; may require derivatization. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Organomercury Species

Element-Specific Detection Techniques for Trace Mercury Analysisfrontiersin.orgelementus.lvyoutube.comrsc.organalytik-jena.us

Following chromatographic separation, a detector is required to quantify the eluted mercury species. frontiersin.org Due to the often trace-level concentrations of these compounds in environmental and biological samples, detectors must be both highly sensitive and selective for mercury to avoid interference from the sample matrix. vliz.benih.gov

Atomic Fluorescence Spectrometry (AFS) is an extremely sensitive technique for mercury detection. analytik-jena.usaurora-instr.commeasurlabs.com When coupled with a chromatographic system (e.g., HPLC-AFS or GC-AFS), the eluent from the column is directed into the AFS system. psanalytical.comamericanlaboratory.com Here, any organomercury compounds are converted to elemental mercury vapor, typically through a process of UV photo-oxidation followed by chemical reduction (for HPLC) or pyrolysis (for GC). psanalytical.comnih.gov

The elemental mercury vapor is then irradiated by a mercury vapor lamp. americanlaboratory.com The mercury atoms absorb this radiation and are excited to a higher energy state. They then rapidly relax, emitting light (fluorescence) at a characteristic wavelength, which is measured by a detector positioned at a right angle to the excitation source. youtube.com The intensity of this fluorescence is directly proportional to the amount of mercury present. AFS offers excellent detection limits, often in the sub-picogram range, and is considered a robust and cost-effective technique for mercury speciation. rsc.orgnih.gov

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is one of the most powerful and sensitive detection techniques available for elemental analysis. springernature.comresearchgate.net When used as a detector for HPLC or GC, the separated compounds exiting the column are introduced into a high-temperature argon plasma. nih.gov The plasma, with temperatures around 6,000-10,000 K, completely atomizes and ionizes the compounds, breaking all chemical bonds and creating positively charged ions of the constituent elements. researchgate.netnih.gov

These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. The instrument can be set to specifically monitor the isotopes of mercury, providing exceptional selectivity and virtually eliminating interferences. rsc.org HPLC-ICP-MS is particularly well-suited for mercury speciation due to its versatility, low detection limits (parts-per-trillion or even lower), and wide linear dynamic range. frontiersin.orgnih.gov It also offers the potential for speciated isotope dilution mass spectrometry (SID-MS), a highly accurate quantification method. vliz.be

Table 2: Comparison of Element-Specific Detectors for Mercury Analysis

Feature Atomic Fluorescence Spectrometry (AFS) Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Measures fluorescence emitted from excited elemental mercury atoms. aurora-instr.com Measures ions based on their mass-to-charge ratio after atomization and ionization in a plasma. nih.gov
Sample State for Detection Cold elemental mercury vapor (Hg⁰). psanalytical.com Gaseous ions (e.g., Hg⁺) in a plasma. researchgate.net
Coupling to Chromatography HPLC-UV-CV-AFS (High-Performance Liquid Chromatography-Ultraviolet-Cold Vapor-AFS), GC-pyro-AFS (Gas Chromatography-Pyrolysis-AFS). nih.gov HPLC-ICP-MS, GC-ICP-MS. frontiersin.orgrsc.org
Detection Limits Very low, sub-picogram (pg) to low pg levels. nih.gov Extremely low, picogram (pg) to sub-femtogram (fg) levels. frontiersin.orgrsc.org
Selectivity High, based on characteristic fluorescence wavelength of mercury. measurlabs.com Extremely high, based on specific mass-to-charge ratio of mercury isotopes. rsc.org
Advantages High sensitivity, cost-effective, robust for dedicated mercury analysis. rsc.orgnih.gov Highest sensitivity, multi-element capability, isotopic analysis possible, interference-resistant. frontiersin.orgspringernature.comresearchgate.net
Limitations Primarily a single-element technique. measurlabs.com Higher instrument and operational cost, potential for matrix effects on the plasma. frontiersin.orgcreative-proteomics.com

Table of Compounds Mentioned

Compound Name
Mercury, di-2-propenyl-
2-mercaptoethanol
Acetonitrile
L-cysteine

Atomic Absorption Spectrometry (AAS)

Atomic Absorption Spectrometry (AAS) is a well-established analytical technique for the determination of mercury. The cold-vapor atomic absorption (CV-AAS) method is particularly suited for mercury analysis due to the element's high vapor pressure at room temperature. nih.gov

In this method, organomercury compounds present in a sample are first decomposed into inorganic mercury ions. nemi.gov This is typically achieved through a digestion process using strong oxidizing agents like potassium permanganate (B83412) and potassium persulfate in an acidic solution at elevated temperatures (e.g., 95°C). nemi.gov Following digestion, the mercuric ions (Hg²⁺) are reduced to elemental mercury (Hg⁰) using a reducing agent such as stannous chloride. nih.govnemi.gov The resulting mercury vapor is then purged from the solution by a stream of inert gas and carried into an absorption cell placed in the light path of the spectrometer. nemi.gov The instrument measures the absorption of radiation at a wavelength of 253.7 nm by the mercury vapor, which is proportional to the concentration of mercury in the sample. nemi.gov

While highly sensitive for total mercury determination, conventional AAS does not inherently provide speciation information. To analyze specific organomercury compounds, it must be coupled with a separation technique, as will be discussed in subsequent sections. However, selective reduction steps can be employed to differentiate between inorganic and organic mercury.

A key advantage of CV-AAS is its relatively low cost and simplicity compared to other elemental analysis techniques. nih.gov However, potential interferences from volatile organic compounds that absorb at the same wavelength as mercury must be considered and mitigated. nemi.gov

Table 1: AAS Method Parameters for Mercury Analysis

Parameter Description Reference
Principle Absorption of radiation at 253.7 nm by mercury vapor. nemi.gov nemi.gov
Sample Preparation Digestion with potassium permanganate and potassium persulfate in acid solution to decompose organomercury compounds. nemi.gov nemi.gov
Reduction Reduction of Hg²⁺ to elemental Hg⁰ using stannous chloride. nih.govnemi.gov nih.govnemi.gov
Detection Measurement of atomic absorption of mercury vapor in a quartz cell. nemi.gov nemi.gov
Applicability Analysis of total mercury in water, sediment, and biological tissues. nemi.govusda.gov nemi.govusda.gov

| Limitations | Does not provide direct speciation without prior separation; potential for interferences from volatile organic compounds. nemi.gov | nemi.gov |

Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-AES)

Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-AES) is a more recent and increasingly popular technique for elemental analysis. It offers several advantages over traditional flame AAS, including lower operating costs, enhanced safety due to the use of nitrogen plasma generated from ambient air, and improved detection limits for many elements. icpms.czmdpi.com

In MIP-AES, a liquid sample is nebulized to form an aerosol, which is then introduced into a robust, magnetically excited microwave plasma. icpms.cz The high temperature of the plasma (approximately 5000 K) desolvates, atomizes, and excites the atoms of the target element. icpms.cz As the excited atoms return to their ground state, they emit light at characteristic wavelengths. This emitted light is passed through a monochromator to select the specific wavelength for the element of interest, and the intensity of the emission is measured by a detector. icpms.cz

For the analysis of organomercury compounds, MIP-AES is often coupled with gas chromatography (GC). researchgate.net This hyphenated technique, GC-MIP-AES, allows for the separation of different mercury species before they enter the plasma for detection. researchgate.net This approach enables the quantification of individual compounds like methylmercury (B97897) and ethylmercury, and would be applicable to di-2-propenyl-mercury. Research has demonstrated detection limits in the picogram range for organomercury compounds using GC-MIP-AES. researchgate.net

The performance of MIP-AES is notable for its ability to handle complex matrices, including organic solvents and geochemical samples, with a vertically positioned torch enhancing its robustness. icpms.cz

Table 2: MIP-AES Method Parameters for Mercury Analysis

Parameter Description Reference
Principle Measurement of atomic emission from excited mercury atoms in a microwave-induced nitrogen plasma. icpms.cz icpms.cz
Plasma Generation Nitrogen plasma sustained by microwave energy. icpms.cz icpms.cz
Sample Introduction Nebulization of liquid samples or introduction of gaseous samples from a GC. icpms.czresearchgate.net icpms.czresearchgate.net
Detection Wavelength-specific detection of emitted light by a CCD detector. icpms.cz icpms.cz
Advantages Lower operating costs, enhanced safety, high sensitivity, and robustness for difficult matrices. icpms.czmdpi.com icpms.czmdpi.com

| Hyphenation | Commonly coupled with Gas Chromatography (GC) for speciation analysis. researchgate.net | researchgate.net |

Hyphenated Analytical Systems for Comprehensive Mercury Speciation

To achieve detailed speciation of organomercury compounds, a separation technique is coupled with a sensitive and element-specific detector. This combination, known as a hyphenated technique, is essential for accurately quantifying individual mercury species in complex samples. frontiersin.orgnih.gov

HPLC Coupled with ICP-MS

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful and popular hyphenated technique for mercury speciation. frontiersin.orgnih.gov This method is particularly advantageous for analyzing non-volatile and thermally labile organomercury compounds that are not suitable for gas chromatography. frontiersin.orgnih.gov

The HPLC system separates the different mercury species based on their interactions with a stationary phase (the column) and a mobile phase (the eluent). frontiersin.orgnih.gov Reversed-phase (RP) HPLC is a commonly used approach where a nonpolar stationary phase and a polar mobile phase are employed. frontiersin.orgnih.gov After separation in the HPLC column, the eluent is introduced into the ICP-MS system.

The ICP-MS serves as a highly sensitive and element-specific detector. The high-temperature argon plasma of the ICP-MS atomizes and ionizes the mercury atoms from the separated compounds. The mass spectrometer then separates the mercury ions based on their mass-to-charge ratio, allowing for interference-free detection and quantification. ingeniatrics.com Modern ICP-MS systems offer improved sensitivity, making HPLC-ICP-MS a practical choice for routine speciation analysis without the need for the derivatization steps often required for GC. ingeniatrics.com

Table 3: HPLC-ICP-MS Parameters for Organomercury Speciation

Parameter Description Reference
Separation Technique High-Performance Liquid Chromatography (HPLC), often in reversed-phase mode. frontiersin.orgnih.gov frontiersin.orgnih.gov
Detection Technique Inductively Coupled Plasma Mass Spectrometry (ICP-MS). frontiersin.orgnih.gov frontiersin.orgnih.gov
Interface A nebulizer (e.g., Micromist, MassNeb) introduces the HPLC eluent into the ICP-MS plasma. ingeniatrics.com ingeniatrics.com
Advantages Suitable for non-volatile and thermally unstable compounds, high sensitivity, and element specificity. frontiersin.orgnih.govingeniatrics.com frontiersin.orgnih.govingeniatrics.com

| Application | Speciation of various organomercury compounds, including methylmercury and inorganic mercury, in biological and environmental samples. wur.nl | wur.nl |

GC Coupled with AFS and ICP-MS

For volatile organomercury compounds, Gas Chromatography (GC) is the preferred separation technique. thermofisher.com When coupled with either Atomic Fluorescence Spectrometry (AFS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS), it provides a highly sensitive and selective method for speciation analysis. nih.govresearchgate.net

In this setup, the organomercury compounds in the sample are often derivatized to enhance their volatility and thermal stability. The derivatized compounds are then separated in the GC column based on their boiling points and interaction with the stationary phase. The separated species eluting from the column are then transferred to the detector.

GC-AFS: The eluting compounds are pyrolyzed to convert the mercury species into elemental mercury vapor, which is then detected by AFS. nih.gov GC-AFS is known for its high sensitivity and is a cost-effective option for mercury speciation. researchgate.net

GC-ICP-MS: This combination offers extremely high sensitivity and the ability to perform isotope dilution analysis for improved accuracy and precision. researchgate.net The GC column is interfaced with the ICP-MS via a heated transfer line, which sweeps the eluting compounds into the plasma. thermofisher.com

Automated systems for GC-AFS and GC-ICP-MS analysis have been developed, allowing for high-throughput analysis of numerous samples. nih.gov

Table 4: Comparison of GC-AFS and GC-ICP-MS for Organomercury Speciation

Feature GC-AFS GC-ICP-MS Reference
Principle GC separation followed by pyrolysis and AFS detection of elemental mercury. nih.gov GC separation followed by ICP-MS detection of mercury isotopes. thermofisher.com thermofisher.comnih.gov
Sensitivity High, with detection limits in the low picogram range. researchgate.net Extremely high, often superior to GC-AFS, with very low detection limits. nih.gov nih.govresearchgate.net
Isotope Analysis No Yes, allows for isotope dilution studies to correct for species transformations. researchgate.net researchgate.net
Cost Lower Higher researchgate.net

| Application | Routine analysis of volatile organomercury compounds. nih.gov | High-precision analysis and research applications requiring isotopic information. thermofisher.com | thermofisher.comnih.gov |

Capillary Electrophoresis Coupled with ICP-MS (CE-ICP-MS)

Capillary Electrophoresis (CE) coupled with ICP-MS is another powerful hyphenated technique for the speciation of ionic organomercury compounds. researchgate.net CE separates charged species based on their electrophoretic mobility in an electric field applied across a narrow capillary filled with an electrolyte solution. researchgate.net This technique offers high separation efficiency, rapid analysis times, and requires only very small sample volumes (in the nanoliter range). researchgate.net

The outlet of the capillary is interfaced with the ICP-MS, often using a microconcentric nebulizer (MCN) to introduce the small volumes of eluent into the plasma. researchgate.netresearchgate.net CE-ICP-MS has been successfully applied to the simultaneous analysis of species like methylmercury, ethylmercury, and inorganic mercury (Hg²⁺). nih.gov

To enhance sensitivity, techniques like field-amplified sample stacking (FASI) can be employed, which can improve detection limits by more than an order of magnitude. nih.gov The combination of CE-ICP-MS with preconcentration techniques such as dispersive solid-phase extraction (DSPE) allows for the analysis of ultra-trace levels of mercury species in water samples. nih.gov

Table 5: CE-ICP-MS Parameters for Organomercury Speciation

Parameter Description Reference
Separation Technique Capillary Electrophoresis (CE), separating ionic species based on electrophoretic mobility. researchgate.net researchgate.net
Detection Technique Inductively Coupled Plasma Mass Spectrometry (ICP-MS). researchgate.net researchgate.net
Interface Microconcentric Nebulizer (MCN) or similar systems designed for low flow rates. researchgate.net researchgate.net
Advantages High separation efficiency, rapid analysis, minimal sample and reagent consumption. researchgate.netnih.gov researchgate.netnih.gov
Sensitivity Enhancement Field-Amplified Sample Stacking (FASI) can significantly lower detection limits. nih.gov nih.gov

| Application | Speciation of ionic mercury compounds in various matrices, particularly aqueous samples. nih.gov | nih.gov |

Sample Preparation and Extraction Strategies for Organomercury Species

The successful speciation analysis of organomercury compounds is highly dependent on the initial sample preparation and extraction steps. psu.edu The primary goal is to efficiently extract the target analytes from the sample matrix without altering their chemical form (i.e., avoiding species interconversion). wur.nl

Various extraction methods have been developed, with the choice depending on the sample matrix and the target organomercury species. Common approaches include:

Acid Leaching: Treatment with acids like hydrochloric acid (HCl) or nitric acid (HNO₃) can be effective for extracting mercury species from solid samples such as soils and sediments. nih.gov

Alkaline Digestion/Extraction: The use of tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), often in methanol and assisted by microwave heating, is a widely used method for extracting organomercury compounds from biological tissues, such as fish. wur.nl

Solvent Extraction: The classic Westöö method involves acid leaching followed by extraction of the organomercury species into an organic solvent like toluene. nih.gov

Microextraction Techniques: To align with the principles of green analytical chemistry, miniaturized extraction techniques are gaining prominence. nih.gov These include Solid-Phase Microextraction (SPME) and Liquid-Phase Microextraction (LPME), which reduce solvent consumption and can preconcentrate the analytes. nih.govresearchgate.net

The efficiency of the extraction procedure is critical and is often evaluated by comparing the amount of mercury extracted with the total mercury content of the sample, which is determined after a complete microwave digestion. psu.edu

Table 6: Common Extraction Methods for Organomercury Species

Extraction Method Principle Typical Application Reference
Acid Leaching Use of strong acids (e.g., HNO₃, HCl) to release mercury species from the sample matrix. nih.gov Soils, sediments. nih.gov nih.gov
Alkaline Extraction Digestion with a strong base like TMAH, often with microwave assistance, to break down the matrix and release analytes. wur.nl Biological tissues (e.g., fish). wur.nl wur.nl
Solvent Extraction Partitioning of organomercury compounds from an aqueous phase into an immiscible organic solvent (e.g., toluene). nih.gov Various solid and liquid samples. nih.gov nih.gov
Solid-Phase Microextraction (SPME) Adsorption of analytes onto a coated fiber, followed by thermal or solvent desorption for analysis. researchgate.net Water, sediment headspace. researchgate.net researchgate.net

| Dispersive Liquid-Liquid Microextraction (DLLME) | Injection of a mixture of extraction and disperser solvents into the aqueous sample, forming a cloudy solution for rapid analyte extraction. researchgate.net | Water samples. researchgate.net | researchgate.net |

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) has emerged as a powerful technique for the rapid and efficient extraction of organometallic compounds from solid and liquid environmental matrices. vliz.beresearchgate.net Unlike conventional heating methods, MAE utilizes microwave energy to directly heat the solvent and sample material, leading to faster and more efficient extraction, often with reduced solvent consumption. researchgate.netnih.gov The principle involves molecular motion through the migration of ions and the rotation of dipoles caused by the microwave field. researchgate.net

For organomercury compounds, MAE can be performed using either closed-vessel systems under controlled pressure and temperature or open-vessel systems at atmospheric pressure. vliz.bevliz.be The choice of solvent is a critical parameter. Both acidic solutions and organic solvents have been successfully employed for the extraction of various organomercury species. vliz.bevliz.be Acidic leaching, often with hydrochloric acid (HCl), is common for extracting species like methylmercury from biological tissues and sediments. nih.gov Organic solvent extraction, sometimes in combination with a derivatization agent, can also be utilized. nih.gov

The optimization of MAE parameters is crucial to achieve quantitative recovery without inducing species transformation. Key variables include:

Solvent Nature and Volume: The solvent must effectively solubilize the target analyte and efficiently absorb microwave energy. Mixtures of solvents, such as acetone-hexane, are sometimes used to optimize extraction efficiency. nih.gov For polar compounds, the addition of water to organic solvents can enhance extraction by improving solvent penetration into the matrix. researchgate.net

Temperature and Power: Higher temperatures can increase extraction efficiency but also elevate the risk of thermal degradation, a significant concern for relatively labile compounds like di-2-propenyl-mercury. nih.gov

Extraction Time: MAE significantly reduces extraction times compared to traditional methods, often to just a few minutes. nih.govpsu.edu

Research on methylmercury provides a model for developing MAE protocols for other organomercury compounds. For instance, a method using 5M HCl and 0.25M NaCl at 60°C for 10 minutes has been effective for extracting mercury species from fish tissue. nih.gov Such conditions would serve as a starting point for optimizing the extraction of di-2-propenyl-mercury, likely requiring lower temperatures to prevent degradation of the allyl group.

Table 1: Representative MAE Parameters for Organomercury Extraction

ParameterCondition Range/OptionsRationale/Considerations for Di-2-propenyl-mercuryReference
Solvent System- Acidic Solutions (e.g., HCl, HNO₃)
  • Organic Solvents (e.g., Toluene, Acetone-Hexane)
  • The nonpolar nature of the allyl groups may favor organic solvents. Mild acidic conditions could be tested to break matrix bonds. vliz.benih.govnih.gov
    Temperature40°C - 160°CLower end of the range (e.g., < 80°C) is recommended to prevent thermal degradation and potential rearrangement of the allyl groups. nih.govnih.govnih.gov
    Time5 - 20 minutesShorter times are preferable to minimize the risk of species interconversion. nih.govnih.gov
    Microwave PowerVariable (e.g., up to 400 W)Should be optimized in conjunction with temperature to ensure efficient heating without localized overheating. nih.gov
    System TypeClosed-vessel or Open-vesselClosed-vessel systems allow for better control of temperature and pressure, which is advantageous for volatile analytes like di-2-propenyl-mercury. vliz.bevliz.be

    Selective Solvent Extraction Procedures

    Selective solvent extraction is a cornerstone of mercury speciation analysis, aiming to isolate specific mercury compounds or classes of compounds based on their differential solubility and chemical properties. osti.gov These procedures are often performed sequentially to fractionate mercury into categories based on mobility and toxicity. osti.govepa.gov

    The classic approach, first developed by Westöö, involves leaching the sample with a strong acid, typically hydrochloric acid, followed by extraction of the resulting organomercury chlorides into an organic solvent like benzene (B151609) or toluene. vliz.bevliz.be This method is effective for many organomercury species. For a less polar compound like di-2-propenyl-mercury, direct extraction with a nonpolar solvent might be feasible, but acidic leaching is often required to release the compounds from the sample matrix.

    Alternative and more robust methods have been developed to improve selectivity and reduce the use of hazardous solvents. nih.gov

    Acidic Ethanol (B145695) Extraction: An acidic ethanol solution (e.g., 2% HCl + 10% ethanol) can be used to extract "mobile and toxic" species, including alkyl mercury and soluble inorganic mercury, from soil and sediment. osti.gov

    Alkaline Digestion: Digestion with alkaline solutions, such as potassium hydroxide (KOH) in methanol, is another common method, particularly for biological tissues. psu.edunih.gov However, this method carries a risk of inducing the methylation of inorganic mercury, a concern that would extend to other potential species interconversions. psu.edu

    Solid-Phase Extraction (SPE): Following an initial liquid extraction, SPE can provide further separation. osti.gov Materials with a high affinity for mercury, such as sulfhydryl-modified cotton fiber (SCF), can selectively retain mercury species, which are then eluted for quantification. osti.gov This technique can separate alkyl mercury compounds from soluble inorganic mercury. osti.gov

    Table 2: Selective Extraction Schemes for Mercury Speciation

    Extraction Reagent/MethodTarget Mercury SpeciesPrinciple of SelectivityReference
    Acidic Leaching (e.g., HCl) + Organic Solvent (e.g., Toluene)Organomercury chlorides (e.g., RHgCl)Converts organomercury compounds to their chloride form, which is soluble in nonpolar organic solvents. vliz.bevliz.be
    Acidic Ethanol Solution (2% HCl + 10% Ethanol)Mobile and toxic species (alkyl mercury, soluble Hg²⁺)Extracts more weakly bound and soluble mercury species from soil/sediment matrices. osti.gov
    Alkaline Digestion (e.g., KOH/Methanol)Total organomercury in tissuesDigests the biological matrix to release bound organomercury compounds. psu.edunih.gov
    Solid-Phase Extraction (Sulfhydryl Cotton Fiber)Alkyl mercury compoundsBased on the strong affinity of mercury for sulfhydryl groups (thiols), allowing separation from inorganic mercury. osti.govwikipedia.org
    Quaternary Amines in Organic SolventMethylmercury, PhenylmercuryEfficiently extracts organomercury compounds from both acidic and alkaline aqueous solutions. nih.gov

    Methodologies for Minimizing Species Interconversion During Sample Processing

    A critical challenge in the speciation analysis of organomercury compounds is the potential for the analytical procedure itself to alter the chemical form of the mercury present. vliz.be The extraction step is identified as one of the most critical stages where species interconversion can occur. vliz.bevliz.be This is particularly relevant for di-2-propenyl-mercury, as the allyl-mercury bond may be susceptible to cleavage or rearrangement under harsh analytical conditions.

    Unintended methylation of inorganic Hg(II) or demethylation of methylmercury has been observed during certain sample preparation procedures, especially alkaline digestion. nih.govpsu.edu For instance, studies on fish tissue have shown that up to 10.24% of Hg(II) can be methylated during extraction, while up to 1.75% of methylmercury can be demethylated. nih.gov These findings underscore the need for methodologies that preserve the integrity of the target species.

    Strategies to minimize species interconversion include:

    Use of Mild Extraction Conditions: Employing lower temperatures, shorter extraction times, and the mildest possible chemical reagents (e.g., avoiding strong oxidizing or reducing agents unless required for a specific reaction) can reduce the risk of degradation. nih.gov

    Proper Sample Storage: Using appropriate materials for sample collection and storage, such as borosilicate glass (Pyrex) or Teflon (PTFE), is crucial to prevent contamination and adsorptive losses. vliz.be

    Avoiding Emulsion Formation: During liquid-liquid extraction, the formation of emulsions can be problematic. The use of an acidic potassium bromide (KBr)/copper sulfate (B86663) (CuSO₄) solution can help prevent emulsions and convert mercury species to their more stable bromide derivatives for analysis. psu.edu

    Speciated Isotope Dilution Mass Spectrometry (SIDMS): This is a powerful technique for quantifying and correcting for species transformations. nih.gov The sample is spiked with an isotopically enriched standard of the specific mercury species being analyzed (e.g., enriched di-2-propenyl-mercury). Any interconversion that occurs during sample preparation will affect the native and enriched species equally, allowing for an accurate calculation of the original concentration. nih.gov SIDMS has been successfully applied to study the transformation between inorganic mercury and methylmercury during analysis. nih.gov

    By implementing these advanced methodologies and quality control procedures, analysts can achieve more reliable and accurate quantification of specific organoallyl mercury compounds like di-2-propenyl-mercury, which is essential for understanding their environmental fate and toxicity.

    Vii. Future Research Directions and Emerging Paradigms in Di 2 Propenylmercury Chemistry

    Development of Novel Synthetic Routes and Catalytic Applications

    Future research into di-2-propenylmercury could significantly benefit from the development of novel, efficient, and stereoselective synthetic routes. Traditional methods for creating mercury-carbon bonds often involve the use of highly reactive organometallic reagents, which can present safety and environmental challenges. Future synthetic strategies could focus on greener and more atom-economical approaches. This might include direct C-H activation of propylene (B89431) or related precursors in the presence of a suitable mercury(II) salt, potentially mediated by a catalyst to control regioselectivity and yield.

    Furthermore, the catalytic potential of di-2-propenylmercury itself remains a largely unexplored frontier. The allyl groups in di-2-propenylmercury are dynamic ligands, capable of participating in various insertion and coupling reactions. Future investigations could explore its utility as a catalyst or catalyst precursor in organic synthesis, for instance, in allylation reactions, polymerization of olefins, or in the formation of other organometallic species. The unique reactivity of the mercury-allyl bond could offer novel pathways for the construction of complex organic molecules.

    Integration of Advanced Spectroscopic and Computational Methodologies for Deeper Understanding

    A deeper understanding of the electronic structure, bonding, and dynamics of di-2-propenylmercury is essential. The integration of advanced spectroscopic techniques with computational modeling represents a powerful paradigm for achieving this. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY and HSQC, could provide detailed insights into the connectivity and spatial relationships of the atoms within the molecule.

    Complementing experimental data, modern computational chemistry methods such as Density Functional Theory (DFT) and ab initio calculations can offer a theoretical framework for understanding the molecule's properties. These computational studies could predict spectroscopic signatures, elucidate the nature of the mercury-carbon bond, and model the conformational flexibility of the allyl groups. Such a combined approach would be invaluable for interpreting experimental results and for predicting the reactivity of di-2-propenylmercury.

    Comprehensive Mechanistic Elucidation of Environmental Transformation Pathways

    The environmental fate of organomercury compounds is of paramount importance. For di-2-propenylmercury, it is crucial to elucidate the mechanisms of its transformation in various environmental compartments, including soil, water, and air. Future research should focus on its potential for biotic and abiotic degradation. This includes studying its susceptibility to hydrolysis, photolysis, and microbial degradation.

    Understanding the kinetics and products of these degradation pathways is critical for assessing the environmental risk posed by di-2-propenylmercury. For instance, it is important to determine whether its degradation leads to the formation of more or less toxic mercury species, such as methylmercury (B97897) or inorganic mercury. Mechanistic studies in this area would likely involve controlled laboratory experiments under simulated environmental conditions, coupled with sensitive analytical techniques to identify and quantify the transformation products.

    Innovations in High-Resolution Analytical Techniques for Ultrace Speciation

    The accurate and sensitive detection of organomercury compounds at ultratrace levels is a significant analytical challenge. Future research should focus on developing and refining high-resolution analytical techniques for the speciation of di-2-propenylmercury in complex environmental and biological matrices. Hyphenated techniques, such as gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS), are powerful tools for separating and quantifying different mercury species. dcu.ie

    Innovations in this area could involve the development of new, more selective chromatographic columns, improved sample preparation and preconcentration methods to enhance detection limits, and the use of advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS) for unambiguous identification. The development of certified reference materials for di-2-propenylmercury would also be a critical step in ensuring the quality and comparability of analytical data across different laboratories.

    Interdisciplinary Research at the Nexus of Organometallic Chemistry and Environmental Science

    Addressing the multifaceted challenges associated with di-2-propenylmercury necessitates a highly interdisciplinary research approach. The nexus of organometallic chemistry and environmental science provides the ideal framework for a holistic understanding of this compound. osti.gov Collaborative efforts between synthetic organometallic chemists, analytical chemists, environmental scientists, and toxicologists will be essential.

    Q & A

    Q. What analytical techniques are recommended for detecting Mercury, di-2-propenyl- in biological and environmental samples?

    • Methodological Answer : Use headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) for volatile organomercury compounds. This approach minimizes sample degradation and enhances sensitivity for trace-level detection . For non-volatile derivatives, employ liquid chromatography (LC) with inductively coupled plasma mass spectrometry (ICP-MS) to quantify mercury speciation. Validate methods using certified reference materials (CRMs) and spike-recovery experiments to ensure accuracy.

    Q. How should researchers design experiments to study the environmental fate of Mercury, di-2-propenyl-?

    • Methodological Answer : Follow a structured framework:
    • Hypothesis : Focus on bioaccumulation pathways (e.g., "Mercury, di-2-propenyl- bioaccumulates in aquatic organisms via sulfur-rich biomolecules").
    • Methods : Use mesocosm experiments to simulate ecosystems, incorporating sediment-water partitioning studies and trophic transfer analysis .
    • Data Collection : Monitor mercury speciation over time using synchrotron-based X-ray absorption spectroscopy (XAS) to track chemical transformations .

    Q. What safety protocols are critical when handling Mercury, di-2-propenyl- in laboratories?

    • Methodological Answer :
    • Use gloveboxes or fume hoods with HEPA filters to prevent inhalation exposure.
    • Implement chelation-based waste treatment (e.g., using dithiol resins) to neutralize mercury before disposal.
    • Regularly calibrate mercury vapor analyzers to monitor airborne concentrations .

    Advanced Research Questions

    Q. How can contradictory data on the environmental persistence of Mercury, di-2-propenyl- be resolved?

    • Methodological Answer : Apply multivariate statistical analyses (e.g., Principal Component Analysis (PCA) or Hierarchical Cluster Analysis (HCA)) to identify confounding variables (e.g., pH, organic matter content) across studies . Cross-validate results using thermodynamic datasets (e.g., Gibbs free energy of decomposition from Cox and Pilcher, 1970) to reconcile discrepancies in degradation rates .

    Q. What thermodynamic properties of Mercury, di-2-propenyl- are critical for predicting its reactivity?

    • Methodological Answer : Prioritize the following parameters:
    PropertyMeasurement TechniqueKey Reference
    Bond dissociation energyComputational DFT calculationsHartley et al., 1951
    Enthalpy of formationBomb calorimetryPedley & Rylance, 1977
    Solubility in lipidsOctanol-water partition coefficientsCox & Pilcher, 1970
    These data inform predictive models for environmental mobility and toxicity .

    Q. How can metabolomics approaches elucidate interactions between Mercury, di-2-propenyl- and biomolecules?

    • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to identify adducts formed between mercury and sulfur-containing biomolecules (e.g., glutathione). Pair with stable isotope tracing (e.g., Hg-196) to track metabolic pathways in vitro. For tissue-specific analysis, apply laser ablation-ICP-MS imaging .

    Q. What strategies address data scarcity in global inventories of Mercury, di-2-propenyl-?

    • Methodological Answer :
    • Aggregate anonymized industry data under confidentiality agreements, labeling sources as "industry suppliers" to protect sensitive information .
    • Use historical trend analysis (e.g., mercury trade records from the European Commission, 2008) to fill gaps in production/use data .
    • Leverage alternative naming conventions (e.g., "diallylmercury") in literature searches to improve retrieval .

    Methodological Frameworks

    Q. How to formulate hypotheses about Mercury, di-2-propenyl- using structured frameworks?

    • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
    • Example: "Is the methylation rate of Mercury, di-2-propenyl- in anaerobic sediments influenced by microbial consortia?"
      Refine using PICO (Population: sediment microbes; Intervention: mercury exposure; Comparison: sterile controls; Outcome: methylation kinetics) .

    Data Presentation and Peer Review

    Q. How to optimize figures and tables for publishing Mercury, di-2-propenyl- research?

    • Methodological Answer :
    • For spectral data (e.g., NMR, MS), use color-coded peaks and annotated fragmentation patterns.
    • Limit tables to 3–4 critical columns (e.g., concentration, detection limit, recovery rate).
    • Avoid overcrowding figures with chemical structures; highlight 1–2 key interactions .

    Q. What peer review criteria ensure robustness in Mercury, di-2-propenyl- studies?

    • Methodological Answer :
      Reviewers should assess:
    • Reproducibility : Detailed SOPs for synthesis and analysis .
    • Data Interpretation : Statistical significance of bioaccumulation factors vs. control groups.
    • Ethical Compliance : Adherence to hazardous waste disposal guidelines .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.